![molecular formula C15H15N7O B2801509 N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034474-95-6](/img/structure/B2801509.png)

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

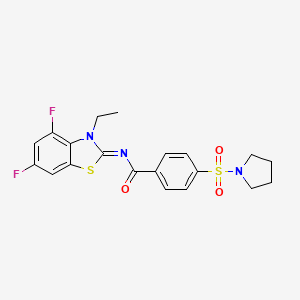

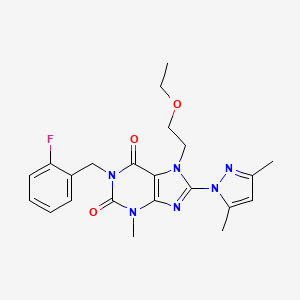

The compound contains a benzotriazole group, a pyrimidine group, and a pyrrolidine group. Benzotriazole is a heterocyclic compound containing a benzene ring fused to a triazole ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzotriazole and pyrimidine groups are aromatic, contributing to the compound’s stability. The pyrrolidine group is a secondary amine, which could participate in various reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the compound’s functional groups suggest it could participate in a variety of reactions. For example, the benzotriazole group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds containing these groups are solid at room temperature and have relatively high melting points due to the presence of aromatic rings .Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds, similar to the one mentioned, are synthesized through various chemical reactions, involving intermediates like pyridine, triazole, and pyrimidine derivatives. These compounds are characterized using techniques such as NMR, IR, LC-MS, and elemental analysis to confirm their structure and purity. For example, Patel et al. (2015) synthesized a series of heterocyclic compounds by reacting amino-triazole with carboxylic acid derivatives, which were then characterized and evaluated for their antibacterial and antifungal activities Patel & Patel, 2015.

Biological Activity

Compounds with structures similar to N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide often exhibit a range of biological activities. They are studied for their potential as antimicrobial, anticancer, and enzyme inhibitory agents. For instance, Abdel-Aziz et al. (2008) explored the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, showing moderate effects against certain bacterial and fungal species Abdel‐Aziz et al., 2008.

Chemical Reactivity and Applications

The reactivity of such heterocyclic compounds is exploited to create more complex molecules with potential applications in drug development and material science. Migawa and Townsend (2001) discussed the synthesis and chemical reactivity of pyrrolo[2,3-d][1,2,3]triazines, highlighting their unusual reactivity which could be useful in synthesizing novel compounds with unique properties Migawa & Townsend, 2001.

Future Directions

properties

IUPAC Name |

N-(2H-benzotriazol-5-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c23-15(18-10-3-4-11-12(7-10)20-21-19-11)13-8-14(17-9-16-13)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H,18,23)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFLIXBEBXZTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC4=NNN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)hexanoic acid](/img/structure/B2801426.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801427.png)

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2801432.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]propanamide](/img/structure/B2801437.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2801443.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2801445.png)